Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-
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Overview
Description
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- is a complex organic compound with a molecular formula of C14H11N5O4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminopyridine under alkaline conditions to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted sulfonamides or azo compounds.
Scientific Research Applications
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The azo group may also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-thiazolyl-
- Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-quinolinyl-
Uniqueness
Compared to similar compounds, Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- exhibits unique properties due to the presence of the pyridinyl group, which can enhance its binding affinity to biological targets and improve its solubility in various solvents.
This detailed article provides a comprehensive overview of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
309963-14-2 |
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Molecular Formula |
C16H13N5O4S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(5-hydroxy-6-oxo-1H-pyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13N5O4S/c22-14-9-12(10-18-16(14)23)20-19-11-4-6-13(7-5-11)26(24,25)21-15-3-1-2-8-17-15/h1-10,22H,(H,17,21)(H,18,23) |
InChI Key |
FDLLLPKSSLZELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CNC(=O)C(=C3)O |
Origin of Product |
United States |
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